molecular formula C20H16N2O2 B12640400 methyl 2-(9H-carbazol-3-ylamino)benzoate

methyl 2-(9H-carbazol-3-ylamino)benzoate

Cat. No.: B12640400
M. Wt: 316.4 g/mol
InChI Key: GUTQFVKOFSMTSW-UHFFFAOYSA-N
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Description

Methyl 2-(9H-carbazol-3-ylamino)benzoate is a carbazole-based compound featuring a benzoate ester moiety linked to the carbazole core via an amino group at the 3-position. Carbazole derivatives are renowned for their biological and optoelectronic applications due to their planar aromatic structure, which facilitates π-π interactions and charge transport . The ester group in this compound enhances solubility in organic solvents, making it suitable for synthetic modifications and pharmacological studies. Its structural uniqueness lies in the combination of carbazole’s electron-rich properties with the tunable ester functionality, positioning it as a candidate for drug discovery or materials science.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 2-(9H-carbazol-3-ylamino)benzoate

InChI

InChI=1S/C20H16N2O2/c1-24-20(23)15-7-3-5-9-18(15)21-13-10-11-19-16(12-13)14-6-2-4-8-17(14)22-19/h2-12,21-22H,1H3

InChI Key

GUTQFVKOFSMTSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=CC3=C(C=C2)NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(9H-carbazol-3-ylamino)benzoate typically involves the reaction of 9H-carbazole with methyl 2-aminobenzoate under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation via strong oxidizing agents:

  • Potassium permanganate or chromium trioxide : Converts amino groups or aromatic systems into nitro derivatives or quinones.

  • Mechanism : Likely involves electrophilic attack on the aromatic ring or amino group, leading to functional group transformations.

Catalytic C–N Cross-Coupling

Palladium-catalyzed reactions enable N-arylation and C–H activation , as observed in carbazole systems:

  • Ligands : Trialkylphosphines (e.g., L1) enhance catalytic efficiency for intramolecular cyclization to form carbazole frameworks .

  • Scope : Compatible with heteroaryl halides, enabling diverse substitution patterns.

Click Chemistry

Azide-alkyne cycloaddition produces triazole derivatives:

  • Conditions : Water/ethanol solvent mixtures with Cu catalysis .

  • Application : Synthesis of phosphonate-triazole hybrids for material science.

Benzannulation

Cyclization reactions (e.g., with cyclohexane-1,3-dione) yield polycyclic systems:

  • Catalysts : SnO₂ quantum dots facilitate three-component reactions to form indenoindole derivatives .

Comparison of Reaction Conditions

Reaction Type Reagents Solvent Temperature Yield
Amine couplingEDCI, triethylamineDCMRT75–94%
OxidationKMnO₄, CrO₃Aqueous acidicVariesN/A
Click chemistryAzide, alkyne, CuEthanol/waterRTHigh

This compound’s reactivity highlights its adaptability in organic synthesis, particularly for constructing complex heterocycles and functional materials. Further studies on oxidation pathways and mechanistic details would enhance its utility in applied chemistry.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Methyl 2-(9H-carbazol-3-ylamino)benzoate has been investigated for its potential as an anticancer agent. Studies indicate that compounds with carbazole structures can inhibit the growth of cancer cell lines. For example, derivatives of carbazole have shown significant inhibitory effects on colorectal and renal cancer cells, with IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity.

Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 10 µg/mL. This suggests its potential use as an antimicrobial agent in therapeutic applications.

Materials Science

Organic Light-Emitting Diodes (OLEDs)
this compound is being explored for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it a candidate for enhancing the performance and efficiency of OLED devices .

Biological Studies

Mechanism of Action
The mechanism by which this compound exerts its effects involves targeting specific enzymes or receptors within biological systems. It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer and antimicrobial activities.

Case Studies

  • In Vitro Anticancer Study
    A notable study involved evaluating the efficacy of this compound in a murine model of cancer. Mice treated with the compound displayed a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues treated with the compound, highlighting its potential as a therapeutic agent.
  • Antimicrobial Efficacy Assessment
    In another study, derivatives including this compound were synthesized and tested against various microbial strains. The results demonstrated promising antibacterial activity, with zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL . These findings support further exploration into its applications as an antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 2-(9H-carbazol-3-ylamino)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, synthesis methods, and applications of methyl 2-(9H-carbazol-3-ylamino)benzoate and related compounds:

Compound Name/ID Core Structure Key Functional Groups Synthesis Method Applications/Properties Reference
This compound (Target) Carbazole + benzoate ester Amino linker, ester group Likely via hydrazide intermediates Potential biological/optoelectronic
C1–C7 () Quinoline-piperazine-benzoate Halogens (Br, Cl, F), methoxy, CF₃ Piperazine coupling, crystallization Antimicrobial/antifungal (inferred)
1-(5-((9H-Carbazol-9-yl)methyl)... () Carbazole + 1,3,4-oxadiazole Oxadiazole ring, methyl group Cyclocondensation with acetic anhydride Antibacterial/antifungal activity
9-(2-(2-Methoxyethoxy)ethyl)-3-(4-phenylquinolin-2-yl)-9H-carbazole (6) () Carbazole-quinoline hybrid Methoxyethoxyethyl chain, quinoline Suzuki coupling, crystallization Optoelectronic materials
Sulfometuron methyl ester () Benzoate ester + sulfonylurea Sulfonylurea, pyrimidine Esterification and condensation Herbicide
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone () Carbazole + acetyl group Acetyl, benzoyl Friedel-Crafts acylation Optoelectronic intermediates

Key Comparative Insights

Biological Activity: The target compound’s amino-benzoate ester structure differs from the oxadiazole-containing carbazole derivatives (), which exhibit strong antibacterial activity. The ester group may reduce cytotoxicity compared to sulfonylurea herbicides () but lacks the heterocyclic diversity seen in C1–C7 (), which are tailored for antimicrobial potency via halogen substituents .

Optoelectronic Properties: Carbazole-quinoline hybrids () exhibit extended π-conjugation, leading to superior charge transport in optoelectronics. The target compound’s simpler structure may limit its use in devices but offers modularity for further functionalization .

Synthetic Flexibility :

  • The target compound’s synthesis likely parallels hydrazide-based routes (), whereas C1–C7 () require piperazine coupling, highlighting divergent strategies for introducing nitrogen-containing motifs .

Structural Stability :

  • Crystallographic tools like SHELX () and ORTEP () are critical for validating the planar carbazole core in analogues (), suggesting similar methods could confirm the target compound’s conformation .

Research Findings and Data

  • Thermal Properties : Carbazole derivatives like those in exhibit high thermal stability (melting points >100°C), a trait likely shared by the target compound due to its rigid aromatic system .
  • Spectroscopic Data: The quinoline-carbazole hybrid () shows distinct ¹H NMR peaks at δ 8.94 (s, aromatic H) and 3.31 (s, OCH₃), comparable to the target compound’s expected signals for carbazole NH (δ ~8.5) and ester OCH₃ (δ ~3.8) . IR spectra of oxadiazole derivatives () confirm C=N and C-O-C stretches, whereas the target compound’s ester C=O would appear near 1700 cm⁻¹ .

Biological Activity

Methyl 2-(9H-carbazol-3-ylamino)benzoate is a compound derived from the carbazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Overview of Carbazole Derivatives

Carbazole derivatives have garnered attention due to their broad spectrum of biological activities, including antimicrobial , antitumor , neuroprotective , and anti-inflammatory properties. This compound is one such derivative that has shown promise in various studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets, leading to the modulation of various signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes, impacting cell proliferation and apoptosis.
  • Receptor Interaction : It may interact with receptors that modulate immune responses and inflammatory pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µM
Escherichia coli10 µM
Candida albicans15 µM

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antitumor Activity

This compound has shown potential in inhibiting tumor growth in several cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells through the activation of caspase pathways.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

In these studies, the compound exhibited IC50 values indicating effective cytotoxicity at low concentrations, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research has indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially through antioxidative mechanisms.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study conducted by researchers synthesized several carbazole derivatives, including this compound, and evaluated their antimicrobial activity. The results indicated a strong correlation between structural modifications and increased antimicrobial efficacy .
  • Antitumor Mechanisms : In another study, the compound was tested against various cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis, suggesting its potential for further development as an anticancer drug .
  • Neuroprotective Mechanism Exploration : A study focused on the neuroprotective effects of carbazole derivatives found that this compound significantly reduced neuronal cell death in models of oxidative stress, indicating its therapeutic potential for neurodegenerative diseases .

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